5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-2-8(5-11)10-4-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFQRXFABBYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Synthesis
The most widely reported method involves a cyclocondensation reaction between 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate as a nitrogen source. This one-pot synthesis proceeds through the formation of a Knoevenagel adduct, followed by intramolecular cyclization to generate the dihydropyridine core. The nitrile group is introduced via nucleophilic displacement using potassium cyanide under reflux conditions in dimethylformamide (DMF).
Key reaction parameters:
- Molar ratio : 1:1.2 (3-chlorobenzaldehyde : ethyl acetoacetate)
- Catalyst : Piperidine (5 mol%)
- Temperature : 110°C for 8 hours
- Yield : 68–72% after recrystallization from ethanol
Solvent and Catalyst Optimization
Studies comparing solvent systems demonstrate that polar aprotic solvents enhance cyclization efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 72 |
| Acetonitrile | 37.5 | 10 | 65 |
| 1,4-Dioxane | 2.2 | 14 | 58 |
The use of heterogeneous catalysts like montmorillonite K10 clay reduces side reactions, increasing yield to 78%.
Catalytic Hydrogenation of Vinyl Precursors
Two-Step Synthesis from Pyridine Derivatives
A patent-pending approach (CN107400083A) employs 2-cyano-3-methylpyridine as the starting material:
Step 1 : Aldol condensation with 3-chlorobenzaldehyde
- Base : Potassium tert-butoxide (2 equiv)
- Solvent : tert-Butanol/water (4:1 v/v)
- Temperature : 80°C for 6 hours
- Intermediate : 3-[2-(3-Chlorophenyl)vinyl]-2-pyridinecarbonitrile (87% yield)
Step 2 : Heterogeneous catalytic hydrogenation
Hydrogenation Condition Screening
Comparative studies reveal catalyst performance variations:
| Catalyst | H₂ Pressure (MPa) | Time (h) | Selectivity (%) |
|---|---|---|---|
| 5% Pd/C | 2.0 | 4 | 94 |
| Raney Nickel | 3.0 | 6 | 88 |
| PtO₂ | 1.5 | 3 | 91 |
Deuterium labeling experiments confirm complete reduction of the vinyl group without aromatic ring hydrogenation.
Microwave-Assisted Solid-Phase Synthesis
Emerging methodologies utilize microwave irradiation to accelerate reaction kinetics:
Procedure Overview
- Impregnate silica-supported ammonium acetate with reactants
- Irradiate at 300 W for 15 minutes
- Extract product using supercritical CO₂
Advantages :
- Reaction time reduced from 8 hours to 15 minutes
- Eliminates solvent waste
- Achieves 82% yield with 99.5% purity (HPLC)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot plant data (2024) demonstrates scalability improvements:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 2.5 MT | 18 MT |
| Energy Consumption | 340 kWh/kg | 210 kWh/kg |
| Waste Index | 6.8 | 2.1 |
Crystallization Optimization
Controlled cooling crystallization in acetonitrile/water (3:7) produces needle-shaped crystals with:
- Mean particle size : 150–200 μm
- Flowability : 35° angle of repose
- Stability : No polymorphic transitions observed over 24 months
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98.5 | 1.0 | 6.8 |
| Catalytic Hydrogenation | 94 | 99.2 | 1.4 | 3.2 |
| Microwave-Assisted | 82 | 99.5 | 2.1 | 1.5 |
The catalytic hydrogenation route offers the best balance between yield and environmental impact, though requiring higher initial investment in hydrogenation infrastructure.
Byproduct Management and Quality Control
Major Impurities
- 3-Chlorobenzoic acid : Forms via oxidation of unreacted aldehyde (≤0.3%)
- Ethyl 3-cyanopyridine-2-carboxylate : Intermediate condensation byproduct (≤0.8%)
Purification Protocols
- Adsorption : Activated carbon treatment removes colored impurities
- Crystallization : Gradient cooling from 80°C to −5°C enhances crystal purity
- Final Specification :
- Assay (HPLC) : ≥99.0%
- Residual Solvents : <500 ppm
- Heavy Metals : <10 ppm
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
Key structural analogs differ in substituent position, halogen type, or additional functional groups, impacting electronic properties, solubility, and biological activity.
Table 1: Key Structural Analogs and Properties
Structure-Activity Relationship (SAR) Insights
- Positional Isomerism : Moving the chlorophenyl group from position 5 (target compound) to 6 (CAS 21642-98-8) alters steric interactions with biological targets.
- Dual Halogenation : The 2,4-dichlorobenzyl group in the target compound may confer unique binding affinity, as seen in kinase inhibitors or antiviral agents .
Biological Activity
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₈ClN₂O. Its structure features a pyridine ring with a chloro substituent and a nitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClN₂O |
| Melting Point | 281–284 °C |
| CAS Number | 35982-98-0 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have reported its effectiveness against several cancer cell lines, including breast and liver cancer.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects, particularly in models of neurodegenerative diseases.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. The compound may function as an inhibitor or modulator of key enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound has been investigated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.
Anticancer Activity
A study evaluated the anticancer potential of this compound against different cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across various cell types.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.
Neuroprotective Studies
Research involving animal models of neurodegeneration indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis. These findings support its role as a neuroprotective agent.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique efficacy of this compound:
| Compound | Anticancer IC50 (µM) | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 5-(3-Chlorophenyl)-2-oxo... | 10–30 | Moderate | Significant |
| 5-(4-Chlorophenyl)-2-oxo... | 20–50 | Low | Minimal |
| 6-Isopropyl-2-oxo... | 15–40 | Moderate | Moderate |
Q & A
Basic: What are the optimal synthetic routes for 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in laboratory settings?
Answer:
The compound is typically synthesized via multi-step reactions involving substituted benzaldehydes and reagents like malononitrile or ethyl acetoacetate. A common route includes:
Condensation : 3-Chlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form an intermediate.
Cyclization : The intermediate undergoes cyclization under acidic or thermal conditions to form the pyridine ring.
Functionalization : Allylation or halogenation steps may follow to introduce substituents.
Critical parameters include solvent choice (ethanol/methanol), temperature (60–100°C), and reaction time (6–24 hours). Yield optimization often requires iterative adjustment of these parameters .
Advanced: How can regioselectivity challenges in modifying the pyridine ring of this compound be addressed?
Answer:
Regioselectivity in pyridine ring modifications can be controlled via:
- Directing Groups : The 3-cyano group directs electrophilic substitution to the 5-position, while the 2-oxo group influences nucleophilic attack patterns.
- Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., nitrile or keto groups) using silyl or acetyl groups can enhance selectivity.
- Metal Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable precise functionalization at specific positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density distributions .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm).
- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) validate functional groups.
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 85.3° between pyridine and phenyl rings) for unambiguous structural assignment .
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., COX-2 or kinase enzymes) by calculating binding energies (ΔG). The nitrile group often forms hydrogen bonds with catalytic residues.
- QSAR Models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett constants) with inhibitory potency (e.g., IC).
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
Basic: What are the primary biological activities reported for this compound and their assessment methods?
Answer:
Reported activities include:
- Anticancer : Evaluated via MTT assays (IC values in μM range) and apoptosis markers (e.g., caspase-3 activation).
- Antimicrobial : Tested using disk diffusion (zone of inhibition) and MIC assays against bacterial/fungal strains.
- Enzyme Inhibition : COX-2 inhibition measured via fluorometric assays (e.g., reduced prostaglandin E production) .
Advanced: What strategies mitigate conflicting data in cytotoxicity studies across different cell lines?
Answer:
Conflicting cytotoxicity data may arise due to:
- Cell Line Variability : Genetic differences (e.g., p53 status) affect drug response. Validate results using panels of cell lines (e.g., NCI-60).
- Assay Conditions : Standardize culture media, incubation time, and compound solubility (use DMSO controls).
- Metabolic Profiling : LC-MS/MS identifies metabolites that may activate or deactivate the compound in specific cell types. Cross-reference with transcriptomic data (e.g., RNA-seq) to identify resistance pathways .
Comparative Analysis of Structural Analogues
| Compound Name | Structural Variation | Biological Impact | Source |
|---|---|---|---|
| 5-(4-Chlorophenyl) analogue | Chlorine at para position | Reduced COX-2 inhibition (~30%) | |
| 1-Allyl derivative | Allyl group at N1 | Enhanced antimicrobial activity | |
| 3-Bromo-substituted analogue | Bromine instead of chlorine | Increased cytotoxicity (IC ↓20%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
